molecular formula C8H14N4O B2758603 1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 2279123-65-6

1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2758603
CAS No.: 2279123-65-6
M. Wt: 182.227
InChI Key: WOFBZQPBHQFZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of an isopropyl group at the first position, a methyl group at the third position, and a carbohydrazide group at the fifth position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, pyrazole derivatives interact with their targets by binding to active sites, causing changes in the target’s function . The exact nature of these interactions for this compound remains to be elucidated.

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of pathways, but the specific pathways influenced by this compound are currently unknown .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of pyrazole derivatives, this compound could potentially have a wide range of effects .

Preparation Methods

The synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:

Chemical Reactions Analysis

1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the pyrazole ring are replaced by other functional groups.

Comparison with Similar Compounds

1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

    1-Isopropyl-3-methyl-1H-pyrazol-5-amine: This compound has a similar structure but lacks the carbohydrazide group.

    3-Methyl-1-phenyl-1H-pyrazol-5-ol: This compound has a phenyl group at the first position and a hydroxyl group at the fifth position.

    1H-Indazole-5-carboxylic acid: This compound has a similar pyrazole ring structure but with different substituents.

Properties

IUPAC Name

5-methyl-2-propan-2-ylpyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-5(2)12-7(8(13)10-9)4-6(3)11-12/h4-5H,9H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFBZQPBHQFZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NN)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.